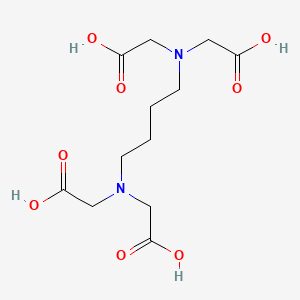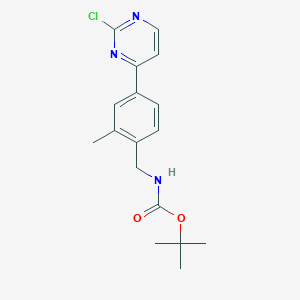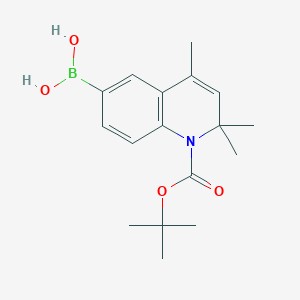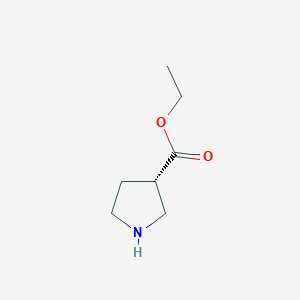
Ethyl (S)-Pyrrolidine-3-carboxylate
Overview
Description
Ethyl (S)-Pyrrolidine-3-carboxylate, also known as (S)-Proline ethyl ester, is a chiral molecule that has gained significant attention in the scientific community due to its wide range of applications in various fields. It is a derivative of proline, an amino acid that plays a crucial role in protein synthesis and is essential for various biological processes. Ethyl (S)-Pyrrolidine-3-carboxylate has been extensively studied for its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Scientific Research Applications
Catalysis and Synthesis
- Ethyl (S)-Pyrrolidine-3-carboxylate is utilized in catalysis, particularly in phosphine-catalyzed [4 + 2] annulation reactions. It acts as a 1,4-dipole synthon, undergoing annulation with N-tosylimines to form highly functionalized tetrahydropyridines with excellent yields and complete regioselectivity (Zhu, Lan, & Kwon, 2003).
Michael Reactions
- In Michael reactions, chiral secondary enaminoesters, including variants of Ethyl (S)-Pyrrolidine-3-carboxylate, are used to produce (Z)-adducts with good to excellent diastereoselectivity. This is instrumental in the synthesis of complex pyrrolidine derivatives (Revial et al., 2000).
Photopolymerization Kinetics
- The kinetics of photopolymerization of compounds like 2-(acryloyloxy)ethyl pyrrolidine-1-carboxylate, closely related to Ethyl (S)-Pyrrolidine-3-carboxylate, have been studied. Factors like light intensity, initiator concentration, and the choice of initiator significantly influence the curing rate and final double bond conversion in these processes (Nie Jun, 2008).
Novel Synthesis Techniques
- Ethyl (S)-Pyrrolidine-3-carboxylate derivatives have been synthesized through various novel techniques, such as solvent-free syntheses and microwave irradiation, demonstrating the versatility of these compounds in chemical synthesis (Khajuria, Saini, & Kapoor, 2013).
Structural Analysis and Crystallography
- The crystal structure of compounds closely related to Ethyl (S)-Pyrrolidine-3-carboxylate has been determined, providing insights into the molecular arrangement and potential applications in various fields like material science (Hu Yang, 2009).
Antioxidant Activity
- Derivatives of Ethyl (S)-Pyrrolidine-3-carboxylate have been studied for their antioxidant activity, suggesting potential applications in pharmacology and as functional materials in various industries (Zaki et al., 2017).
Antibacterial Activity
- Some derivatives of Ethyl (S)-Pyrrolidine-3-carboxylate exhibit antibacterial activity, indicating potential uses in developing new antibacterial agents (Kim et al., 2006).
properties
IUPAC Name |
ethyl (3S)-pyrrolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-2-10-7(9)6-3-4-8-5-6/h6,8H,2-5H2,1H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPEUOPWWEODARH-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301238706 | |
| Record name | 3-Pyrrolidinecarboxylic acid, ethyl ester, (3S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301238706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (S)-Pyrrolidine-3-carboxylate | |
CAS RN |
1807380-84-2 | |
| Record name | 3-Pyrrolidinecarboxylic acid, ethyl ester, (3S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1807380-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyrrolidinecarboxylic acid, ethyl ester, (3S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301238706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



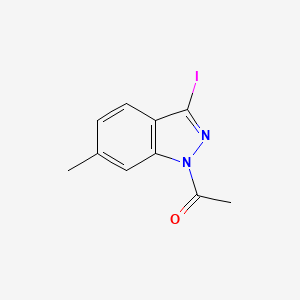



![Carbamic acid, [2-(2-naphthalenyl)ethyl]-, 1,1-dimethylethyl ester](/img/structure/B3048674.png)

![Silanamine, 1,1,1-trimethyl-N-[3-(triethoxysilyl)propyl]-N-(trimethylsilyl)-](/img/structure/B3048676.png)
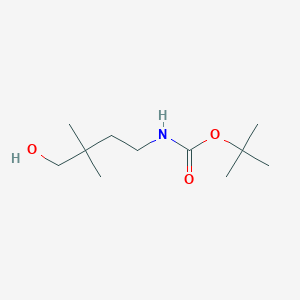

![Methanamine, N-[(2-chlorophenyl)methylene]-](/img/structure/B3048680.png)

